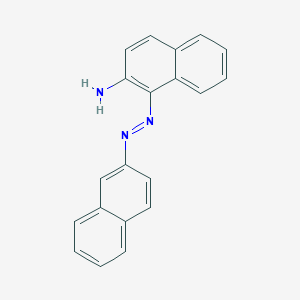
1-(2-Naphthyldiazenyl)-2-naphthylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Naphthyldiazenyl)-2-naphthylamine, commonly known as NDNA, is a synthetic compound that has been widely used in scientific research. NDNA belongs to the class of diazo compounds, which are characterized by the presence of a diazenyl group (-N=N-) in their chemical structure. This compound has attracted the attention of researchers due to its unique properties, such as its ability to act as a fluorescent probe and its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of NDNA is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can damage DNA and other biomolecules. NDNA has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
NDNA has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis in cancer cells. The compound has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and xanthine oxidase, which are involved in a range of biological processes.
Advantages and Limitations for Lab Experiments
NDNA has several advantages for lab experiments, including its ability to act as a fluorescent probe and its potential as an anti-cancer agent. However, the compound also has some limitations, such as its complex synthesis process and the potential for toxicity at high concentrations.
Future Directions
There are several future directions for research on NDNA. One potential area of research is the development of new methods for synthesizing NDNA that are more efficient and scalable. Another area of research is the development of new applications for NDNA, such as its use as a diagnostic tool for cancer or other diseases. Finally, further studies are needed to fully understand the mechanism of action of NDNA and its potential as an anti-cancer agent.
Synthesis Methods
NDNA can be synthesized through a series of chemical reactions, starting from 2-naphthylamine and 2-nitroso-1-naphthol. The reaction proceeds through a diazo coupling reaction, where the diazonium salt of 2-naphthylamine is coupled with 2-nitroso-1-naphthol to form NDNA. The synthesis of NDNA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Scientific Research Applications
NDNA has been widely used in scientific research as a fluorescent probe to study biological systems. The compound has been used to label proteins, DNA, and other biomolecules to visualize their localization and interactions in living cells. NDNA has also been used to study the mechanism of action of various enzymes and to develop new diagnostic tools for diseases such as cancer.
properties
Molecular Formula |
C20H15N3 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(naphthalen-2-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C20H15N3/c21-19-12-10-15-6-3-4-8-18(15)20(19)23-22-17-11-9-14-5-1-2-7-16(14)13-17/h1-13H,21H2 |
InChI Key |
FFRDJVXTPLFGCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C=CC4=CC=CC=C43)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C=CC4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282906.png)
![2-bromo-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282907.png)
![2-bromo-N-{4-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282908.png)
![2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282909.png)
![2-bromo-N-{4-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282910.png)
![2-bromo-N-{4-[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282911.png)
![2-bromo-N-{4-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282912.png)
![N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide](/img/structure/B282915.png)
![N-(2-{[2-({5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282917.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide](/img/structure/B282918.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282919.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282922.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide](/img/structure/B282924.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B282926.png)